N-(2-methoxyethyl)-1-phenyl-5-(pyridin-2-yl)-N-(thiophen-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide
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Description
N-(2-methoxyethyl)-1-phenyl-5-(pyridin-2-yl)-N-(thiophen-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C22H21N5O2S and its molecular weight is 419.5. The purity is usually 95%.
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Scientific Research Applications
Pyridine Metallations in Triazole-Based Antagonists
Pyridine metallation chemistry is utilized in synthesizing compounds like N-(3-chloropyridin-4-ylmethyl)-N-methyl-1-(3,5-bis-trifluoromethylbenzyl)-5-phenyl-1H-[1,2,3]triazole-4-carboxamide, which demonstrate NK-1 antagonist activity. This process is crucial for developing compounds with significant pharmacological potential (Jungheim et al., 2006).
Computational Study and Biological Evaluation
A novel sulfur heterocyclic thiophene derivative, BTPT, containing 1,2,3-triazole and pyridine moieties, was synthesized and evaluated. Its structure was determined using SCXRD, and its spectroscopic characteristics were analyzed through computational DFT methods. This compound demonstrated potential as a human topoisomerase IIα inhibiting anticancer agent, showcasing notable cytotoxicity against breast cancer cell lines (Murugavel et al., 2019).
Lanthanides Complexation with O,N-hetero Donor Ligand
The complexation properties of a compound similar in structure, N-methyl-N-tolyl-2-(1H-benzimidazol-2-yl)pyridine-6-carboxamide (MeTolBIZA), with trivalent lanthanides were investigated. This study sheds light on how certain ligands can coordinate with lanthanide ions, influencing the stability of metal-ligand complexes, which is relevant for understanding similar compounds' interactions with metal ions (Kobayashi et al., 2019).
Antimicrobial Activities of Triazole Derivatives
A series of heterocyclic compounds, including N-(4-phenylthiazol-2-yl)-2-(3-(pyridin-4-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzamide derivatives, were synthesized and characterized. These compounds demonstrated significant antibacterial activities against both gram-positive and gram-negative bacteria and antifungal activities against various fungi, highlighting the potential antimicrobial applications of triazole derivatives (Patel & Patel, 2015).
Properties
IUPAC Name |
N-(2-methoxyethyl)-1-phenyl-5-pyridin-2-yl-N-(thiophen-2-ylmethyl)triazole-4-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O2S/c1-29-14-13-26(16-18-10-7-15-30-18)22(28)20-21(19-11-5-6-12-23-19)27(25-24-20)17-8-3-2-4-9-17/h2-12,15H,13-14,16H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFQXXDMLVNOFQY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN(CC1=CC=CS1)C(=O)C2=C(N(N=N2)C3=CC=CC=C3)C4=CC=CC=N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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